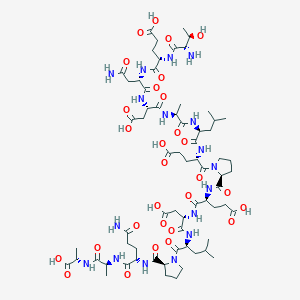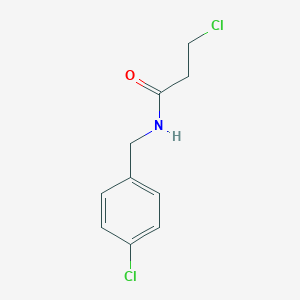
3-chloro-N-(4-chlorobenzyl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted propanamides, including structures similar to 3-chloro-N-(4-chlorobenzyl)propanamide, often involves reactions like the Schotten-Baumann reaction - acylation of corresponding amines with propionyl chloride. This method has been employed to synthesize various N-mono-substituted propanamides, demonstrating its versatility and effectiveness in creating compounds with desired substituents (Antonović et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-N-(4-chlorobenzyl)propanamide has been elucidated using techniques such as X-ray crystallography. For instance, the structure determination of a closely related compound revealed its crystallization in a specific space group, providing detailed insight into the molecular geometry and arrangement in the solid state. Such analyses are crucial for understanding the compound's interactions and behavior in various environments (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The reactivity of N-substituted propanamides, including those with chloro and chlorobenzyl groups, involves their participation in further chemical transformations, such as the formation of new bonds or functional groups. These reactions expand the utility of the compounds in synthesizing more complex molecules with specific properties and activities. The synthesis and characterization of similar compounds have been documented, highlighting their potential as intermediates in organic synthesis and medicinal chemistry applications (Giraud et al., 2010).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline form, of compounds structurally related to 3-chloro-N-(4-chlorobenzyl)propanamide are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different solvents and conditions, facilitating its application in various scientific and industrial processes. Studies involving related compounds provide a basis for understanding the physical characteristics that influence their practical use (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for utilizing 3-chloro-N-(4-chlorobenzyl)propanamide in chemical syntheses and applications. Research on similar compounds sheds light on their potential as building blocks for the synthesis of more complex molecules with desired chemical and biological activities. For example, the study of N-substituted propanamides has led to the development of compounds with significant biological activities, indicating the potential of 3-chloro-N-(4-chlorobenzyl)propanamide in related areas (Raza et al., 2019).
Aplicaciones Científicas De Investigación
Immunomodulatory Properties
- Immunosuppressive Activities : A study synthesized N-aryl-3-(indol-3-yl)propanamides, including 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, demonstrating significant immunosuppressive activities both in vitro and in vivo (Giraud et al., 2010).
Antibacterial and Antimycotic Properties
- Antimicrobial Activities : Research on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, related to 3-chloro-N-(4-chlorobenzyl)propanamide, showed they have promising antibacterial and antifungal properties (Baranovskyi et al., 2018).
Anti-Inflammatory and Analgesic Effects
- Inflammation and Pain Inhibition : N-pyridinyl(methyl)indolylpropanamides, including compounds related to 3-chloro-N-(4-chlorobenzyl)propanamide, were developed as non-acidic NSAIDs with significant anti-inflammatory and analgesic effects, outperforming ibuprofen in some tests (Dassonville et al., 2008).
Spectroscopic Characterization and Synthesis
- Spectroscopic Studies : Detailed studies on the synthesis and spectroscopic properties of N-monosubstituted propanamides, including derivatives of 3-chloro-N-(4-chlorobenzyl)propanamide, have been conducted, contributing to understanding their structural and chemical properties (Antonović et al., 1997).
Herbicidal Activity
- Herbicidal Applications : Studies have shown that certain propanamide derivatives, closely related to 3-chloro-N-(4-chlorobenzyl)propanamide, exhibit effective herbicidal activity. This includes the transformation of herbicides in soil into new compounds (Bartha, 1969).
Anticonvulsant Studies
- Anticonvulsant Properties : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be effective in mouse models against seizures, indicating potential anticonvulsant applications (Idris et al., 2011).
Molecular Modeling and Pharmacological Evaluation
- Non-steroidal Anti-Inflammatory Agents : A series of related propanamide derivatives were evaluated for their anti-inflammatory potential, showing significant activity and less ulcerogenic effects compared to ibuprofen (Shakya et al., 2015).
Antiviral Research
- Lack of HIV-1 Integrase Inhibitory Activity : Novel derivatives were tested for HIV-1 integrase inhibitory activity, but unlike other anti-integrase agents, these molecules did not show significant inhibition (Penta et al., 2013).
Propiedades
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINUSIFYWTQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394092 | |
| Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chlorobenzyl)propanamide | |
CAS RN |
103038-67-1 | |
| Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



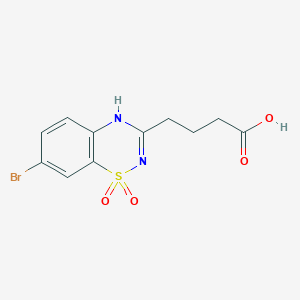
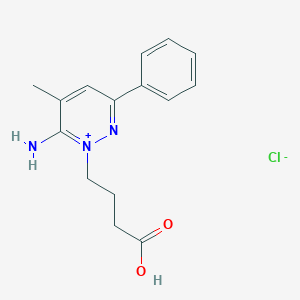
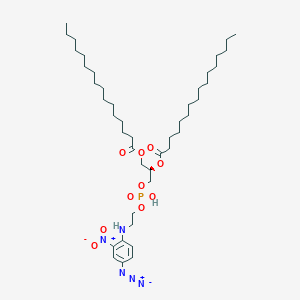
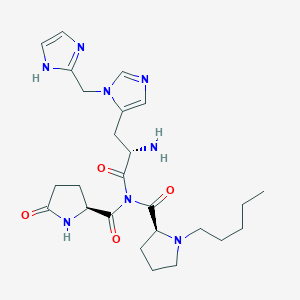
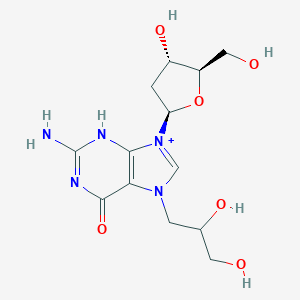
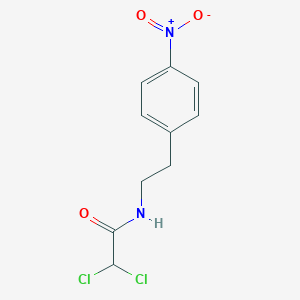
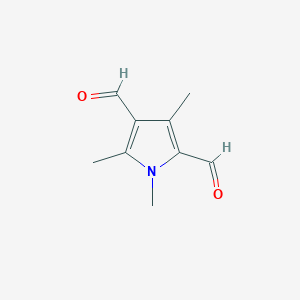
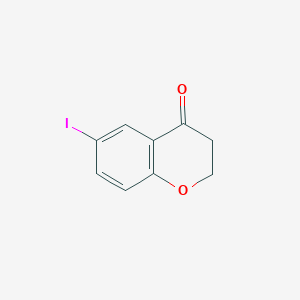
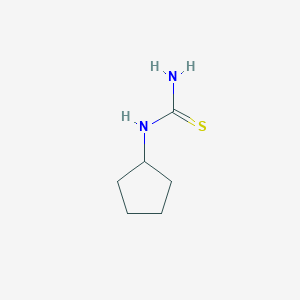
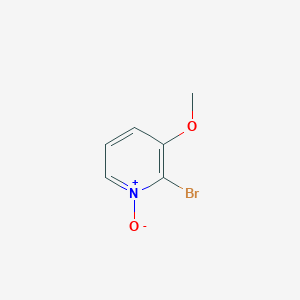
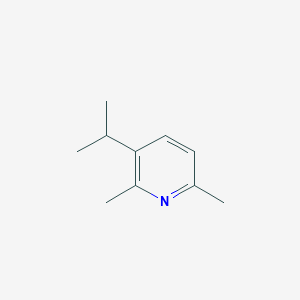
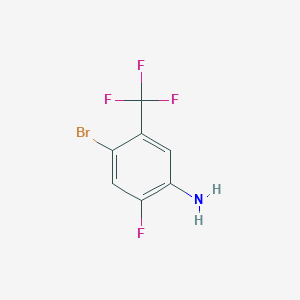
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
